![molecular formula C11H11N5 B13712558 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is a stable isotope-labeled compound used primarily in scientific research. This compound is a derivative of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, which is a heterocyclic aromatic amine (HAA) found in cooked meats and fish. It is known for its mutagenic and carcinogenic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves heating a mixture of creatinine, glucose, and glycine in diethylene glycol containing 14% water at 128°C for 2 hours. The mutagens formed are then purified through various chromatographic techniques . The stable isotope-labeled version, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2, is synthesized similarly but incorporates isotopically labeled precursors.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis would involve scaling up the laboratory methods and ensuring the incorporation of stable isotopes in the precursors.
化学反応の分析
Types of Reactions
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of N-hydroxy derivatives.
O-acetylation: Catalyzed by N-acetyltransferase 2 (NAT2), forming O-acetylated products.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, typically in the presence of NADPH and oxygen.
O-acetylation: N-acetyltransferase 2, acetyl-CoA as the acetyl donor.
Major Products
Deoxyguanosine-C8-MeIQx: A DNA adduct formed during the bioactivation of the compound.
科学的研究の応用
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is used extensively in scientific research, particularly in the following fields:
Chemistry: Studying the metabolic pathways and reaction mechanisms of heterocyclic aromatic amines.
Biology: Investigating the mutagenic and carcinogenic effects of HAAs on cellular and molecular levels.
Medicine: Understanding the role of HAAs in cancer development and progression.
Industry: Used in food safety research to assess the formation of mutagens during cooking processes.
作用機序
The compound exerts its effects through bioactivation, which involves:
N-hydroxylation: Catalyzed by cytochrome P450 enzymes, forming N-hydroxy derivatives.
O-acetylation: Catalyzed by N-acetyltransferase 2, leading to the formation of reactive intermediates that can bind to DNA and form adducts.
DNA Adduct Formation: The reactive intermediates bind to DNA, causing mutations and potentially leading to carcinogenesis.
類似化合物との比較
Similar Compounds
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Another HAA found in cooked meats, known for its mutagenic properties.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A prevalent HAA in cooked meats, also mutagenic and carcinogenic.
Uniqueness
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a significant advantage in research, enabling detailed investigation of the compound’s behavior and interactions in biological systems .
特性
分子式 |
C11H11N5 |
|---|---|
分子量 |
216.22 g/mol |
IUPAC名 |
3,8-dimethyl(213C,1,3-15N2)imidazolo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1,15+1,16+1 |
InChIキー |
DVCCCQNKIYNAKB-LRPKJYPNSA-N |
異性体SMILES |
CC1=CN=C2C=CC3=C(C2=N1)[15N]=[13C]([15N]3C)N |
正規SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




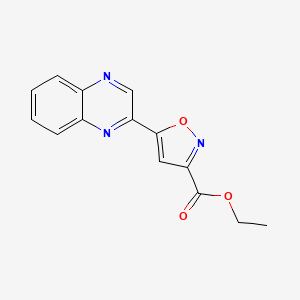
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
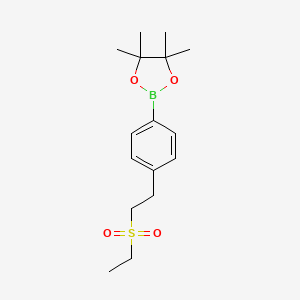

![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)

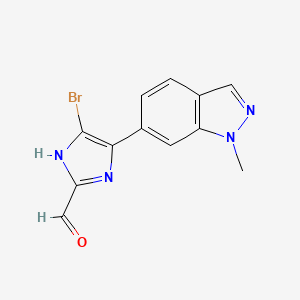
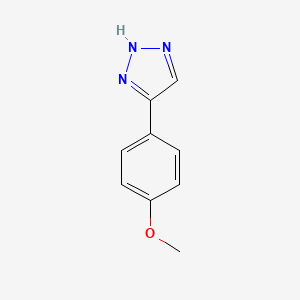
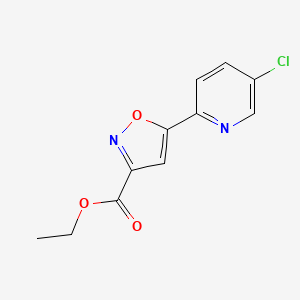

![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
